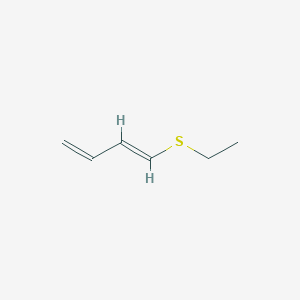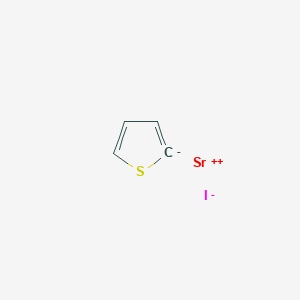![molecular formula C19H21NO4 B14633707 1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione CAS No. 53129-12-7](/img/structure/B14633707.png)
1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is a heterocyclic aromatic organic compound containing a nitrogen atom. The compound also features a 3,4-dimethoxyphenyl group and an ethyl chain, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione typically involves several steps. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the quinoline derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents. Major products formed from these reactions include halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group but differs in its overall structure and biological activity.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains a similar aromatic ring system but has different functional groups and applications.
Ethanone, 1-(3,4-dimethoxyphenyl)-: This compound is structurally related but has distinct chemical properties and uses.
Propiedades
Número CAS |
53129-12-7 |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-[2-(3,4-dimethoxyphenyl)ethyl]-7,8-dihydro-6H-quinoline-2,5-dione |
InChI |
InChI=1S/C19H21NO4/c1-23-17-8-6-13(12-18(17)24-2)10-11-20-15-4-3-5-16(21)14(15)7-9-19(20)22/h6-9,12H,3-5,10-11H2,1-2H3 |
Clave InChI |
BIPWJPMEXIDPCO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCN2C3=C(C=CC2=O)C(=O)CCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



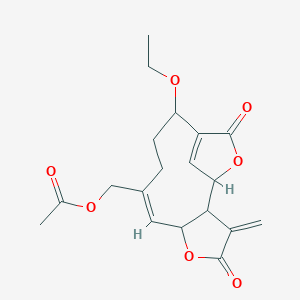
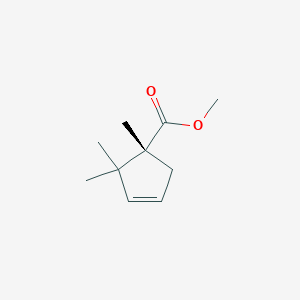




![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
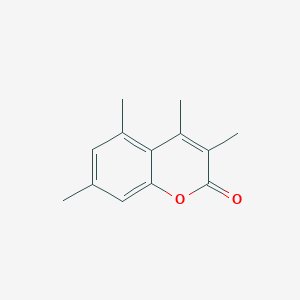
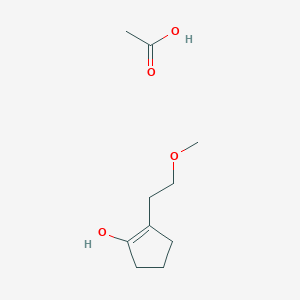
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)

